molecular formula C2H2KNO3 B8034579 potassium;oxamate

potassium;oxamate

Cat. No.: B8034579
M. Wt: 127.14 g/mol
InChI Key: PSLCBKISHMXGLT-UHFFFAOYSA-M
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Description

Potassium oxamate (C₂H₂KNO₃) is a competitive inhibitor of lactate dehydrogenase (LDH), particularly targeting the LDHA isoform. It structurally mimics pyruvate, enabling competitive binding to LDH's active site, thereby blocking lactate production .

Properties

IUPAC Name

potassium;oxamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCBKISHMXGLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium oxamate can be synthesized through the neutralization of oxamic acid with potassium hydroxide. The reaction typically involves dissolving oxamic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain potassium oxamate crystals .

Industrial Production Methods

Industrial production of potassium oxamate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and pH adjustment helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium oxamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Potassium oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby reducing lactate production. This mechanism is particularly useful in cancer treatment, where high lactate levels are associated with tumor growth and metastasis. The molecular targets include the active site of lactate dehydrogenase, where potassium oxamate binds competitively .

Comparison with Similar Compounds

Pyruvate and Its Analogs

Pyruvate : Oxamate is an isosteric and isoelectronic analog of pyruvate (replacing pyruvate’s methyl group with an amide). This structural similarity allows oxamate to bind competitively to pyruvate-dependent enzymes, such as pyruvate carboxylase (PC) and pyruvate formate-lyase (PFL), albeit with distinct kinetic effects:

  • In PC-catalyzed reactions, oxamate acts as a non-competitive inhibitor, reducing oxaloacetate decarboxylation rates by 50–70% at 1 mM concentrations .
  • In PFL, oxamate binds identically to pyruvate (root mean square deviation = 0.11 Å), but its inert carboxamide group prevents catalytic turnover .

Oxalic Acid (O4) and Glycolamide (O6): These pyruvate analogs were identified as LDH inhibitors in Plasmodium knowlesi. Oxalic acid (O4) showed superior inhibition (54.12%) compared to glycolamide (41.83%) and oxamate (reference control), attributed to stronger binding affinity .

Lactate Analogs

3-Hydroxytetrahydrofuran (L3): A lactate analog with a 22.05% inhibition rate against P. knowlesi LDH, significantly lower than oxamate’s efficacy .

Comparison with Other LDH Inhibitors

PSTMB (1-(Phenylseleno)-4-(Trifluoromethyl) Benzene)

  • Potency : PSTMB inhibits LDHA with an IC₅₀ of 145.2 nM, ~900-fold more potent than oxamate (IC₅₀ = 130.6 μM) .
  • Mechanism : PSTMB binds LDHA with lower free energy (−6.0 kcal/mol) than oxamate, independent of NADH cofactor binding .

GSK-2837808A

  • Efficacy : Achieves equivalent LDH inhibition at micromolar concentrations versus oxamate’s millimolar doses, likely due to better NAD-binding site targeting .
  • Compartmentalization: Unlike oxamate, GSK-2837808A cannot penetrate mitochondria, limiting its utility in mitochondrial LDH studies .

Functional Comparisons in Disease Models

Cancer

  • Tumor Growth Suppression: In pituitary adenomas, oxamate (50–100 mM) reduces cyclin D1 expression, arrests cell cycle at G0/G1 phase, and decreases MMP2-mediated invasion .

Infectious Diseases

  • Antimalarial Activity: Oxamate analogs (e.g., oxalic acid) inhibit P. knowlesi LDH by >50%, though less effectively than PSTMB .
  • Antibacterial Effects : Oxamate exhibits bactericidal activity against Borrelia burgdorferi (MIC = 125 mM), but its high required dosage limits practicality .

Metabolic Regulation

  • Cachexia Prevention: Oxamate (50 mM) reverses adipocyte cachexia by normalizing lactate production and oxygen consumption .
  • Glucose Homeostasis : Central administration of oxamate increases glucose production via hypothalamic lactate-sensing pathways .

Pharmacokinetic and Chemical Properties

Structural and Electronic Features

  • LUMO Energy : Oxamate’s LUMO (−1.34 eV) is higher than pyruvate’s (−1.98 eV), reducing electron transfer efficiency in fluorescence quenching .
  • Bond Lengths : The C1–C2 bond in oxamate (1.552 Å in potassium salt) is shorter than pyruvate’s (1.578 Å), affecting conjugation and reactivity .

Kinetic Parameters

Compound Target Enzyme Inhibition Type Ki or IC50 Reference
Potassium Oxamate LDHA Competitive 130.6 μM
Oxalic Acid (O4) P. knowlesi LDH Competitive 54.12% inhibition at 1 mM
PSTMB LDHA Non-competitive 145.2 nM
GSK-2837808A LDHA NAD-competitive 1.2 μM

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